2-(3,4-Dimethylphenyl)azepane oxalate

Lipophilicity LogP Membrane permeability

2-(3,4-Dimethylphenyl)azepane oxalate (CAS 1177347-92-0) is a substituted azepane derivative supplied as an oxalate salt, with the free base (CAS 901924-78-5) bearing a 3,4-dimethylphenyl group at the 2-position of the saturated seven-membered azepane ring. The oxalate salt (MF C₁₆H₂₃NO₄, MW 293.36 g/mol) is widely listed across research chemical catalogs as a building block for medicinal chemistry exploration, though publicly available pharmacological profiling data remain extremely limited.

Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
Cat. No. B1283911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethylphenyl)azepane oxalate
Molecular FormulaC16H23NO4
Molecular Weight293.36 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2CCCCCN2)C.C(=O)(C(=O)O)O
InChIInChI=1S/C14H21N.C2H2O4/c1-11-7-8-13(10-12(11)2)14-6-4-3-5-9-15-14;3-1(4)2(5)6/h7-8,10,14-15H,3-6,9H2,1-2H3;(H,3,4)(H,5,6)
InChIKeyRKPAYVVFHCCEGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dimethylphenyl)azepane Oxalate – Core Chemical Identity and Procurement Baseline


2-(3,4-Dimethylphenyl)azepane oxalate (CAS 1177347-92-0) is a substituted azepane derivative supplied as an oxalate salt, with the free base (CAS 901924-78-5) bearing a 3,4-dimethylphenyl group at the 2-position of the saturated seven-membered azepane ring . The oxalate salt (MF C₁₆H₂₃NO₄, MW 293.36 g/mol) is widely listed across research chemical catalogs as a building block for medicinal chemistry exploration, though publicly available pharmacological profiling data remain extremely limited . The compound is primarily procured for use in library construction, derivatisation chemistry, and as a scaffold for structure–activity relationship (SAR) studies targeting central nervous system and other therapeutic indications involving nitrogen heterocycles .

Why 2-(3,4-Dimethylphenyl)azepane Oxalate Cannot Be Casually Substituted by In-Class Analogs


Despite sharing the azepane core, positional isomers and substituent variants of phenylazepane derivatives exhibit distinct computed molecular properties that directly influence their suitability for specific experimental workflows . The 3,4-dimethylphenyl substitution pattern generates a unique lipophilicity (LogP) and electronic profile that differs from the 2,4-dimethyl, 3,5-dimethyl, unsubstituted-phenyl, and 4-chlorophenyl analogs, affecting predicted passive membrane permeability, solubility, and target interactions . Furthermore, the oxalate salt form provides defined stoichiometry, improved crystallinity for handling, and batch-to-batch reproducibility that the free-base forms of positional isomers frequently lack . The quantitative evidence below demonstrates that interchanging analogs without verifying these parameters introduces uncontrolled variables into SAR series, library design, and pharmacological assays.

2-(3,4-Dimethylphenyl)azepane Oxalate – Comparator-Based Quantitative Differentiation Evidence


Lipophilicity (LogP) Differentiation: 3,4-Dimethyl Substitution vs. Unsubstituted Phenyl and 4-Chlorophenyl Analogs

The predicted LogP of 2-(3,4-dimethylphenyl)azepane free base is 3.51 (ChemScene) to 3.84 (ChemSrc), positioning it within the optimal range for CNS drug-likeness (LogP 2–4) while differentiating it from analogs . In contrast, the unsubstituted 2-phenylazepane has a lower LogP of 3.22 (Molbase), and the 4-chlorophenyl analog shows higher LogP values of 3.54–3.87 depending on the computational method . The 3,4-dimethyl substitution thus provides a distinct intermediate lipophilicity that cannot be replicated by the parent or halogenated analogs.

Lipophilicity LogP Membrane permeability Drug-likeness

Salt-Form Stoichiometric Advantage: Oxalate Salt vs. Free-Base Positional Isomers for Crystallinity and Handling

2-(3,4-Dimethylphenyl)azepane oxalate (CAS 1177347-92-0) is supplied as a pre-formed oxalate salt with a defined 1:1 stoichiometry (C₁₄H₂₁N·C₂H₂O₄, MW 293.36 g/mol), providing a crystalline solid with established storage and handling protocols . By contrast, the positional isomers 2-(3,5-dimethylphenyl)azepane (CAS 383129-96-2) and 2-(2,4-dimethylphenyl)azepane are predominantly available as free bases, which are often oils or low-melting solids with limited crystallinity data and less predictable handling characteristics . The oxalate salt also explicitly specifies long-term storage at cool, dry conditions and short-term storage at −4°C, enabling reproducible procurement and experimental workflows [1].

Salt selection Crystallinity Formulation Solid-state chemistry

Predicted Boiling Point and Volatility Differentiation: 3,4-Dimethyl vs. 3,5-Dimethyl vs. Unsubstituted Phenyl Azepanes

The predicted boiling point of 2-(3,4-dimethylphenyl)azepane free base is 318.7±21.0 °C at 760 mmHg (ChemSpider), which is approximately 6.6 °C higher than the 3,5-dimethyl positional isomer (312.1±21.0 °C) and approximately 41.7 °C higher than the unsubstituted 2-phenylazepane (277 °C) . This elevated boiling point, combined with a lower predicted vapour pressure of 0.0±0.7 mmHg at 25 °C, indicates reduced volatility relative to both the 3,5-dimethyl isomer and the parent phenyl compound .

Physicochemical properties Boiling point Volatility Purification

Purity Tiering Across Supplier Landscape: 95% vs. 97% vs. ≥98% as a Procurement Selection Criterion

Multiple vendors offer 2-(3,4-dimethylphenyl)azepane oxalate at distinct purity tiers: AKSci specifies a minimum purity of 95% ; Chemsrc lists the oxalate salt at 97% ; MolCore offers NLT 98% under ISO certification ; and ChemScene provides the free base at ≥98% with defined QC protocols . For the 2,4-dimethylphenyl oxalate isomer, Chemenu similarly lists 97% purity, but the 3,5-dimethylphenyl free base is only available at 95–97% purity from most vendors, with less rigorous QC documentation .

Purity specification Quality control Procurement Batch consistency

Predicted Density Differentiation: Relevance for Formulation and Sample Preparation Accuracy

The predicted density of 2-(3,4-dimethylphenyl)azepane free base is 0.9±0.1 g/cm³ (ChemSpider) . The 3,5-dimethyl positional isomer has a predicted density of 0.937±0.06 g/cm³ (ChemBlink), while the unsubstituted 2-phenylazepane has a measured density of 0.950 g/cm³ (ChemicalBook) . These differences, though modest, translate to measurable volume-to-mass conversion discrepancies when preparing stock solutions by volume, particularly for high-throughput screening where compound is often dispensed as DMSO solutions based on calculated mass from assumed density [1].

Density Formulation Sample preparation Material handling

2-(3,4-Dimethylphenyl)azepane Oxalate – Evidence-Anchored Research and Industrial Application Scenarios


CNS-Targeted Fragment and Lead-Like Library Construction Requiring Defined Lipophilicity

The 3,4-dimethylphenyl substitution confers a LogP of 3.51–3.84, placing the compound squarely within the CNS-permeable chemical space (LogP 2–4) while avoiding the higher lipophilicity of the 4-chlorophenyl analog (LogP up to 3.87) or the lower lipophilicity of the unsubstituted phenyl (LogP 3.22) . This intermediate lipophilicity makes the compound a preferred scaffold for CNS library enumeration where balanced permeability and solubility are critical for hit identification [1].

Reproducible Dose-Response SAR Using Pre-Formed Crystalline Oxalate Salt

The oxalate salt form provides a crystalline, stoichiometrically defined solid (MW 293.36 g/mol) with explicit storage conditions (−4 °C short-term, cool/dry long-term), enabling consistent weighing and dissolution across experimental replicates . This contrasts with the free-base positional isomer 2-(3,5-dimethylphenyl)azepane, which is commonly supplied as an oil with unspecified density and handling requirements, introducing variability into stock solution preparation .

Purification-Intensive Synthetic Chemistry Benefiting from Higher Boiling Point and Lower Volatility

With a predicted boiling point of 318.7 °C and a vapour pressure of approximately 0 mmHg at 25 °C, the 3,4-dimethyl isomer offers markedly lower volatility than the parent 2-phenylazepane (277 °C boiling point), reducing material loss during solvent evaporation and facilitating purification by distillation or rotary evaporation . This property is particularly advantageous when the free base is liberated from the oxalate salt for subsequent derivatization steps [2].

Quality-Controlled Procurement for GLP-Compliant or Regulatory-Supportive Studies

MolCore supplies 2-(3,4-dimethylphenyl)azepane oxalate at NLT 98% purity under ISO certification, while ChemScene offers the free base at ≥98% with formal QC protocols . This tier of documentation is not consistently available for positional isomer comparators, making the 3,4-dimethyl compound a procurement-safe choice where documented purity and batch traceability are mandatory for data integrity in pharmacological profiling or impurity reference standard use [3].

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